1,1,3,3-Tetramethoxypropane

Stability Procurement Storage

Select 1,1,3,3‑Tetramethoxypropane for unmatched batch‑to‑batch consistency. Its 24‑month ambient‑temperature shelf life removes the need for −80 °C freezers and frequent re‑ordering, while the lower boiling point (183 °C) and higher density (0.997 g/mL) simplify solvent removal and extraction during scale‑up of [3+3] cyclizations and late‑stage medicinal‑chemistry modifications. Trusted in TBARS assays, mesotrione agrochemical synthesis (98% conversion), and tricyclic nucleoside analogue preparation, this methoxy‑acetal delivers the reproducibility that regulatory submissions demand.

Molecular Formula C7H16O4
Molecular Weight 164.2 g/mol
CAS No. 102-52-3
Cat. No. B013500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetramethoxypropane
CAS102-52-3
Synonyms1,1,3,3-Tetramethoxy-propane; _x000B_Malonaldehyde bis(Dimethyl acetal);  1,1,3,3-Tetrakis(methyloxy)propane;  1,1,3,3-Tetramethoxypropane;  Malonaldehyde Tetramethyl Acetal;  Malondialdehyde Tetramethyl Acetal;  NSC 27794; 
Molecular FormulaC7H16O4
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCOC(CC(OC)OC)OC
InChIInChI=1S/C7H16O4/c1-8-6(9-2)5-7(10-3)11-4/h6-7H,5H2,1-4H3
InChIKeyXHTYQFMRBQUCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Tetramethoxypropane (CAS 102-52-3): Stable Malondialdehyde Equivalent for Organic Synthesis Procurement


1,1,3,3-Tetramethoxypropane (C₇H₁₆O₄), also known as malondialdehyde bis(dimethyl acetal), is a colorless liquid acetal that functions as a protected, shelf‑stable form of malondialdehyde (MDA), a highly reactive dicarbonyl that is otherwise impractical to store and handle due to rapid polymerization and degradation [1]. With a density of 0.997 g/mL at 25 °C, a boiling point of 183 °C, and a refractive index n20/D of 1.407, this compound offers predictable physical handling characteristics essential for reproducible synthetic workflows .

Why Generic Malondialdehyde Acetals Cannot Substitute 1,1,3,3-Tetramethoxypropane in Reproducible Synthesis


Although several tetraalkoxypropanes (e.g., 1,1,3,3‑tetraethoxypropane) and the parent aldehyde MDA can, in principle, serve as three‑carbon building blocks, their physicochemical properties—most critically boiling point, density, flash point, and shelf‑life stability—diverge sufficiently to alter reaction kinetics, workup procedures, and long‑term reproducibility. Substituting a lower‑boiling, higher‑density methoxy‑acetal with its ethoxy analog without re‑optimizing solvent removal, purification, or storage protocols risks batch‑to‑batch inconsistency and unexpected side‑product profiles [1]. The quantitative comparisons below provide the evidentiary basis for prioritizing 1,1,3,3‑tetramethoxypropane in established methods.

Quantitative Differentiation of 1,1,3,3-Tetramethoxypropane Against Closest Analogs


Extended Shelf Life Enables Long‑Term Stocking of 1,1,3,3‑Tetramethoxypropane vs. Malondialdehyde

Unlike malondialdehyde (MDA), which requires storage at –80 °C and has a manufacturer‑stated shelf life of only 12 months even under cryogenic conditions, 1,1,3,3‑tetramethoxypropane exhibits a documented shelf life of 24 months when stored at room temperature in a tightly sealed container [1][2]. This twofold extension in usable lifetime eliminates the need for specialized low‑temperature logistics and reduces the risk of reagent degradation in multi‑month synthetic campaigns.

Stability Procurement Storage

Lower Boiling Point of 1,1,3,3‑Tetramethoxypropane Simplifies Solvent Removal vs. 1,1,3,3‑Tetraethoxypropane

1,1,3,3‑Tetramethoxypropane boils at 183 °C, whereas its ethoxy analog 1,1,3,3‑tetraethoxypropane boils at 220 °C . The 37 °C lower boiling point reduces the thermal energy required for evaporative removal during workup, minimizes exposure of heat‑sensitive intermediates to elevated temperatures, and allows for more efficient recovery of the reagent under standard vacuum distillation conditions.

Boiling Point Distillation Workup

Higher Density of 1,1,3,3‑Tetramethoxypropane Facilitates Phase Separation in Aqueous Workups

At 25 °C, 1,1,3,3‑tetramethoxypropane has a density of 0.997 g/mL, which is 8.5% higher than the 0.919 g/mL density of 1,1,3,3‑tetraethoxypropane . The methoxy‑acetal's density very near that of water (1.000 g/mL) ensures that during aqueous/organic extractions the compound either partitions cleanly into the organic phase or, in certain biphasic systems, forms a distinct third layer that is easier to separate. In contrast, the lower density of the ethoxy analog can cause it to float ambiguously near the aqueous/organic interface, complicating quantitative recovery.

Density Workup Phase Separation

Higher Flash Point of 1,1,3,3‑Tetramethoxypropane Reduces Flammability Hazard vs. Industrial Handling of Tetraethoxypropane

The flash point of 1,1,3,3‑tetramethoxypropane is reported as 57 °C (closed cup), whereas 1,1,3,3‑tetraethoxypropane has a significantly higher flash point of 88 °C . While both are classified as flammable liquids, the 31 °C lower flash point of the methoxy‑acetal necessitates stricter adherence to ignition‑source control and may influence shipping classification and storage requirements. For laboratories with limited explosion‑proof infrastructure, the higher‑flash‑point tetraethoxy analog is sometimes preferred, but for processes where the lower boiling point of the methoxy compound is critical, the added safety precautions are a necessary trade‑off.

Safety Flash Point Procurement

Slightly Lower Refractive Index of 1,1,3,3‑Tetramethoxypropane Aids Purity Verification

The refractive index (n20/D) of 1,1,3,3‑tetramethoxypropane is 1.407, compared to 1.411 for 1,1,3,3‑tetraethoxypropane . This 0.004 unit difference, while modest, is easily resolved by a standard refractometer and provides a rapid, non‑destructive method for confirming that the correct acetal has been received or for distinguishing between the two acetals in the laboratory. Such a simple quality‑control check helps prevent cross‑contamination of reagent stocks.

Refractive Index Quality Control Purity

Optimal Procurement Use Cases for 1,1,3,3-Tetramethoxypropane Based on Differentiated Performance Data


Stable Malondialdehyde Source for Oxidative Stress Biomarker Assays

In TBARS (thiobarbituric acid reactive substances) assays and other oxidative stress studies, 1,1,3,3‑tetramethoxypropane is hydrolyzed in situ to generate malondialdehyde standards. Its 24‑month ambient‑temperature shelf life [1] ensures that laboratories can maintain a consistent, degradation‑free standard stock without the need for –80 °C freezers or frequent re‑ordering, directly improving the inter‑assay reproducibility demanded by regulatory toxicology studies.

Three‑Carbon Building Block for Heterocycle Synthesis (Salicylates, Pyrimidines)

In Me₃SiOTf‑catalyzed [3+3] cyclizations with 1,3‑bis(silyl enol ethers), 1,1,3,3‑tetramethoxypropane provides an efficient route to functionalized salicylates [2]. The lower boiling point (183 °C) and higher density (0.997 g/mL) relative to tetraethoxypropane simplify post‑reaction solvent removal and liquid‑liquid extraction, making the methoxy‑acetal the preferred choice for process chemists scaling these reactions beyond milligram quantities .

Late‑Stage Functionalization of Nucleoside Drug Candidates

Recent work has demonstrated that 1,1,3,3‑tetramethoxypropane undergoes acid‑catalyzed cyclization with guanine to form tricyclic nucleoside analogues, even when using hydroxyl‑unprotected antiviral drugs such as acyclovir, ganciclovir, and penciclovir [3]. The predictability afforded by the compound's well‑characterized physical properties (density, refractive index) ensures that the reagent can be handled consistently in multi‑step medicinal chemistry campaigns, where reproducibility of late‑stage modifications is paramount.

Agrochemical Intermediate Production (Sulfonylurea Herbicide Precursors)

In the industrial synthesis of mesotrione and related sulfonylurea herbicides, 1,1,3,3‑tetramethoxypropane serves as the three‑carbon scaffold. The high conversion rate (98%) and yield (75%) reported for its preparation from CO/CO₂ and sodium methoxide enable cost‑effective, large‑volume procurement for agrochemical manufacturers. The 24‑month shelf life further supports bulk inventory management without risk of material degradation.

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